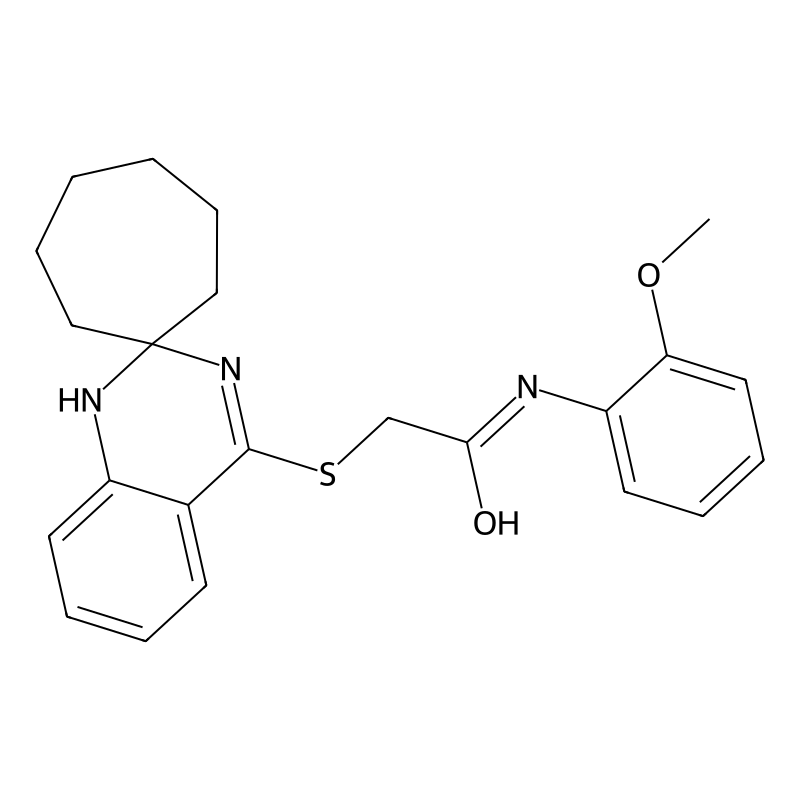

N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Fluorescent Probes

Field: Chemistry, Biology, and Environmental Science

Summary of Application: The compound has been used in the design and synthesis of fluorescent probes for sensing and monitoring biologically and environmentally related transition metal ions .

Methods of Application: The compound is functionalized as a Ni (II) sensor at a micromolar concentration level. Through fluorescence titration at 488 nm, the ligand showed remarkable emission by complexation between the ligand and Ni (II), while it appeared no emission in the case of competitive ions .

Results or Outcomes: The ligand exhibited no toxicity with precise cell permeability toward normal living cells using L929 cell lines in a bio-imaging experiment investigated through a confocal fluorescence microscope .

Application in Medicinal Chemistry

Field: Medicinal Chemistry

Summary of Application: The compound has been used in the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .

Methods of Application: The compound is synthesized and used in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .

Application in Chemical Synthesis

Field: Chemistry

Summary of Application: The compound is used in chemical synthesis, particularly in the formation of other complex molecules .

Methods of Application: The compound’s structure and properties make it a useful building block in the synthesis of other chemical compounds .

Results or Outcomes: The compound’s use in chemical synthesis has enabled the production of a variety of other compounds with diverse properties .

Application in Drug Development

Field: Pharmaceutical Chemistry

Summary of Application: The acetamide moiety of the compound possesses therapeutic potential for targeting various diseases .

Methods of Application: Acetamide-containing drugs are used for inflammation control, cyclooxygenase (COX) enzyme inhibition, and as antiviral drugs .

Results or Outcomes: The use of acetamide in drug development has led to the creation of effective treatments for a variety of conditions .

Application in Protecting Group Chemistry

Field: Organic Chemistry

Summary of Application: The 2-methoxyphenyl group of the compound can be used as a protecting group in organic synthesis .

Methods of Application: The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .

Results or Outcomes: This method provides a new way to protect amines during synthesis, expanding the toolbox of synthetic chemists .

Application in Antitumor Activity

Summary of Application: The compound has been used in the synthesis of derivatives with potential antitumor activity .

Methods of Application: The antitumor activity was estimated from tumor growth inhibition .

Results or Outcomes: This research may lead to the development of new antitumor agents .

N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a complex organic compound featuring a unique spirocyclic structure that combines a quinazoline moiety with a cycloheptane framework. This compound is characterized by its methoxy-substituted phenyl group and a sulfanyl linkage, which contributes to its potential reactivity and biological activity. The spirocyclic nature of the molecule imparts distinctive steric and electronic properties, making it an interesting subject for research in medicinal chemistry.

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride.

- Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions.

This compound has been investigated for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Preliminary studies suggest that the unique structural features of N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide may contribute to its efficacy in targeting specific biological pathways, although further research is required to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide typically involves multiple synthetic steps:

- Preparation of the Quinazoline Core: This often begins with the cyclization of appropriate precursors, such as 2-aminobenzamide with cycloheptanone in the presence of a catalyst.

- Formation of the Spirocyclic Intermediate: The resulting intermediate is then reacted with 2-methoxyphenyl isothiocyanate to yield the final product.

- Optimization for Industrial Production: Techniques such as high-throughput screening and continuous flow chemistry may be employed to enhance yield and purity during industrial synthesis .

N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide has several applications across various fields:

- Chemistry: It serves as a building block for more complex molecular structures.

- Biology: Investigated for its potential therapeutic effects against various diseases.

- Medicine: Explored as a candidate for drug development due to its unique chemical properties.

- Industry: Utilized in developing new materials with tailored properties.

Several compounds share structural similarities with N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide. These include:

- N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- N-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- N-(3-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide lies in its spirocyclic structure that provides distinct steric hindrance and electronic characteristics compared to other similar compounds. This structural feature may result in different biological activities and chemical reactivities, making it a valuable candidate for further research in medicinal chemistry and drug development .